molecular formula C14H13IN2O B237912 N-(4-iodo-2,5-dimethylphenyl)nicotinamide

N-(4-iodo-2,5-dimethylphenyl)nicotinamide

Cat. No. B237912
M. Wt: 352.17 g/mol
InChI Key: OPNGMSWUDUPCDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-iodo-2,5-dimethylphenyl)nicotinamide, also known as IDMN, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. IDMN belongs to the class of nicotinamide derivatives, which have been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.

Scientific Research Applications

N-(4-iodo-2,5-dimethylphenyl)nicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(4-iodo-2,5-dimethylphenyl)nicotinamide has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to enhance the efficacy of chemotherapy drugs by sensitizing cancer cells to their effects. In inflammation research, N-(4-iodo-2,5-dimethylphenyl)nicotinamide has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of immune cells. In neurodegenerative disorders, N-(4-iodo-2,5-dimethylphenyl)nicotinamide has been found to protect neurons from oxidative stress and improve cognitive function.

Mechanism of Action

The mechanism of action of N-(4-iodo-2,5-dimethylphenyl)nicotinamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, N-(4-iodo-2,5-dimethylphenyl)nicotinamide has been found to inhibit the activity of AKT and mTOR, which are involved in cell survival and proliferation. In inflammation, N-(4-iodo-2,5-dimethylphenyl)nicotinamide has been found to inhibit the activity of NF-κB, which is a key regulator of the inflammatory response. In neurodegenerative disorders, N-(4-iodo-2,5-dimethylphenyl)nicotinamide has been found to activate the Nrf2/ARE signaling pathway, which is involved in the antioxidant response.
Biochemical and Physiological Effects:
N-(4-iodo-2,5-dimethylphenyl)nicotinamide has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. In cancer cells, N-(4-iodo-2,5-dimethylphenyl)nicotinamide has been found to induce cell cycle arrest and apoptosis, which leads to the inhibition of cell growth. In inflammation, N-(4-iodo-2,5-dimethylphenyl)nicotinamide has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of immune cells, which leads to the reduction of inflammation. In neurodegenerative disorders, N-(4-iodo-2,5-dimethylphenyl)nicotinamide has been found to protect neurons from oxidative stress and improve cognitive function, which leads to the improvement of neurological symptoms.

Advantages and Limitations for Lab Experiments

N-(4-iodo-2,5-dimethylphenyl)nicotinamide has several advantages for lab experiments, including its high purity and yield, as well as its well-established synthesis method. However, there are also limitations to its use, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.

Future Directions

There are several future directions for the research on N-(4-iodo-2,5-dimethylphenyl)nicotinamide, including the investigation of its potential therapeutic applications in other diseases, such as autoimmune disorders and infectious diseases. Additionally, further studies are needed to determine the optimal dosage and administration route of N-(4-iodo-2,5-dimethylphenyl)nicotinamide and to investigate its potential side effects. Finally, the development of N-(4-iodo-2,5-dimethylphenyl)nicotinamide derivatives with improved efficacy and safety profiles is an area of active research.

Synthesis Methods

N-(4-iodo-2,5-dimethylphenyl)nicotinamide can be synthesized through a multistep process that involves the reaction of 4-iodo-2,5-dimethylbenzaldehyde with nicotinic acid and subsequent reduction with sodium borohydride. The final product is obtained through recrystallization and purification steps. The synthesis method has been optimized to yield high purity and yield of N-(4-iodo-2,5-dimethylphenyl)nicotinamide.

properties

Product Name

N-(4-iodo-2,5-dimethylphenyl)nicotinamide

Molecular Formula

C14H13IN2O

Molecular Weight

352.17 g/mol

IUPAC Name

N-(4-iodo-2,5-dimethylphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C14H13IN2O/c1-9-7-13(10(2)6-12(9)15)17-14(18)11-4-3-5-16-8-11/h3-8H,1-2H3,(H,17,18)

InChI Key

OPNGMSWUDUPCDY-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1I)C)NC(=O)C2=CN=CC=C2

Canonical SMILES

CC1=CC(=C(C=C1I)C)NC(=O)C2=CN=CC=C2

Origin of Product

United States

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